methanone CAS No. 860650-50-6](/img/structure/B2795230.png)
[4-(2-hydroxyethyl)piperazino](8-methyl-8H-thieno[2,3-b]indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-hydroxyethyl)piperazinomethanone” is a chemical compound with the IUPAC name (4- (2-hydroxyethyl)piperazin-1-yl) (8-methyl-1,8-dihydro-1lambda3-thieno indol-2-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H22N3O2S/c1-19-15-5-3-2-4-13 (15)14-12-16 (24-18 (14)19)17 (23)21-8-6-20 (7-9-21)10-11-22/h2-5,12,22,24H,6-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in specialized chemical databases .Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study synthesized derivatives of this compound and evaluated them for in vitro antibacterial activity. It was found that most compounds showed moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antimicrobial Activity of Pyridine Derivatives : Another research involved the synthesis of new pyridine derivatives, including those incorporating the [4-(2-hydroxyethyl)piperazino] moiety. These compounds exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-HIV-2 Activity : A series of β-carboline derivatives, including variants of the compound , were synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2 strains. Some analogues showed selective inhibition of the HIV-2 strain, suggesting potential therapeutic applications (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Histamine H4 Antagonists : Research on indoly-2-yl-(4-methyl-piperazin-1-yl)-methanones, a related class of compounds, identified potent H4 antagonists. These compounds showed potential for further development, with efficacy in in vitro mast cell and eosinophil chemotaxis assays (Venable et al., 2005).
Anticancer and Antituberculosis Studies : A series of piperazin-1-yl methanone derivatives were synthesized and tested for their anticancer and antituberculosis properties. Some compounds exhibited significant activities in these areas, highlighting their therapeutic potential (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimycobacterial Activity : Novel N-arylpiperazines, including derivatives of the compound, were synthesized and tested against various strains of mycobacteria. Some of these compounds showed promising antimycobacterial activity, indicating potential use in treating tuberculosis (Goněc, Malík, Csöllei, Jampílek, Stolaříková, Solovič, Mikuš, Keltošová, Kollar, O'mahony, & Coffey, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylthieno[2,3-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-19-15-5-3-2-4-13(15)14-12-16(24-18(14)19)17(23)21-8-6-20(7-9-21)10-11-22/h2-5,12,22H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFDMARLKYYWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

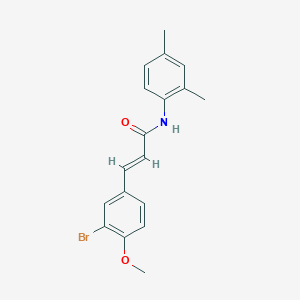
![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)
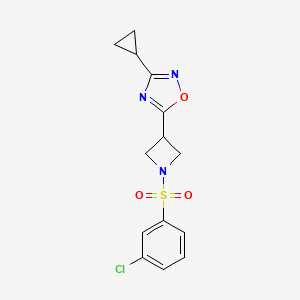

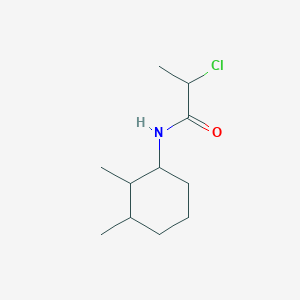
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)
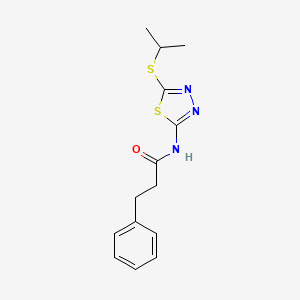

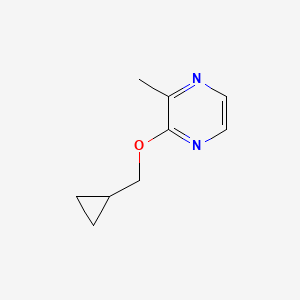
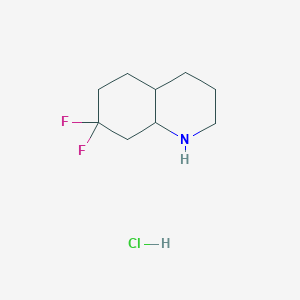
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795164.png)

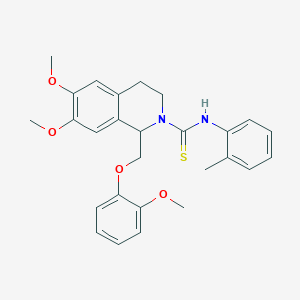
![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)